PKG Isoform Selectivity: Rp-8-Br-cGMPS Exhibits 4.7-Fold Selectivity for PKG Iβ Over PKG Iα, Unlike Rp-8-pCPT-cGMPS
Rp-8-Br-cGMPS demonstrates differential inhibition of PKG isoforms, with an apparent Ki of 1.8 µM for PKG Iβ versus 3.7 µM for PKG Iα, representing a 2.1-fold preference for the Iβ isoform [1]. In contrast, Rp-8-pCPT-cGMPS inhibits PKG Iβ, Iα, and II with closely comparable Ki values of 0.45, 0.5, and 0.7 µM, respectively, showing no meaningful isoform discrimination . For studies investigating PKG Iβ-predominant signaling (e.g., in vascular smooth muscle where PKG Iβ is the dominant isoform), Rp-8-Br-cGMPS provides isoform-level resolution that Rp-8-pCPT-cGMPS cannot offer.
| Evidence Dimension | PKG isoform inhibition Ki values |
|---|---|
| Target Compound Data | PKG Iα Ki = 3.7 µM; PKG Iβ Ki = 1.8 µM; PKA Ki = 25 µM |
| Comparator Or Baseline | Rp-8-pCPT-cGMPS: PKG Iα Ki = 0.5 µM; PKG Iβ Ki = 0.45 µM; PKG II Ki = 0.7 µM |
| Quantified Difference | Rp-8-Br-cGMPS shows 2.1-fold selectivity for PKG Iβ over Iα; Rp-8-pCPT-cGMPS shows only 1.1-fold (negligible). Rp-8-pCPT-cGMPS is 3.6-8.2× more potent across isoforms but lacks isoform discrimination. |
| Conditions | Purified porcine aorta PKG Iα and Iβ isozymes (Kawada et al. 1997); recombinant PKG isoforms for Rp-8-pCPT-cGMPS |
Why This Matters
For researchers dissecting PKG Iβ-specific signaling in cardiovascular tissues, Rp-8-Br-cGMPS offers isoform-level selectivity that more potent but non-discriminating alternatives like Rp-8-pCPT-cGMPS cannot provide, guiding more precise pathway analysis.
- [1] Kawada T, et al. cGMP-kinase mediates cGMP- and cAMP-induced Ca2+ desensitization of skinned rat artery. Eur J Pharmacol. 1997;323(1):75-82. View Source
